

# Application Notes and Protocols for Preclinical Administration of Anticancer Agent AMG 160

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Anticancer agent 160

Cat. No.: B12388173

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

AMG 160 is a half-life extended (HLE) Bispecific T-cell Engager (BiTE®) immuno-oncology therapy designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC). [1][2][3] This document provides detailed application notes and protocols for the preclinical administration of AMG 160, summarizing key quantitative data and experimental methodologies from in vitro and in vivo studies.

Mechanism of Action: AMG 160 functions by simultaneously binding to Prostate-Specific Membrane Antigen (PSMA) on prostate cancer cells and the CD3 epsilon subunit of the T-cell receptor complex on T-cells.[1][4] This dual binding redirects and activates cytotoxic T-cells to recognize and eliminate PSMA-expressing tumor cells, independent of T-cell receptor specificity. The engagement of CD3 initiates a signaling cascade within the T-cell, leading to its activation, proliferation, cytokine release, and ultimately, the lysis of the cancer cell.

## Data Presentation

### In Vitro Efficacy of AMG 160

Cell Line	Cancer Type	Parameter	Value	Reference
PSMA-expressing prostate cancer cell lines	Prostate Cancer	Half-maximal lysis (EC50)	6–42 pmol/L	
C4-2 (PSMA positive)	Prostate Cancer	T-cell Activation (CD25, CD69, 4-1BB, PD-1)	Dose-dependent increase	
PC-3 (PSMA negative)	Prostate Cancer	T-cell Activation	No significant activation	

## In Vivo Efficacy of AMG 160

Model	Tumor Type	Treatment	Dosing Schedule	Outcome	Reference
22Rv-1 Xenograft (NOD/SCID mice)	mCRPC	AMG 160 (0.02 mg/kg)	Once weekly	63% tumor growth inhibition (Day 26)	
22Rv-1 Xenograft (NOD/SCID mice)	mCRPC	AMG 160 (0.2 mg/kg)	Once weekly	91% tumor growth inhibition (Day 26), tumor regression	
22Rv-1 Xenograft (NOD/SCID mice)	mCRPC	AMG 160 (2 mg/kg)	Once weekly	91% tumor growth inhibition (Day 26)	
CTG-2428 PDX (NSG-B2M mice)	mCRPC	AMG 160 (10 mg/kg) + anti-PD-1 (30 mg/kg)	Every other day for 22 days	Enhanced antitumor response compared to monotherapy	

## Pharmacokinetic Parameters

Species	Parameter	Value	Reference
Non-human primate (NHP)	Half-life	Approximately one week	

## Experimental Protocols

### In Vitro T-cell Dependent Cellular Cytotoxicity (TDCC) Assay

This protocol outlines the methodology to assess the in vitro potency of AMG 160 in mediating T-cell killing of PSMA-expressing prostate cancer cells.

Materials:

- PSMA-positive prostate cancer cell line (e.g., 22Rv-1, C4-2)
- PSMA-negative prostate cancer cell line (e.g., PC-3) as a negative control
- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
- AMG 160
- Control BiTE® molecule (non-targeting)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well flat-bottom plates
- Cytotoxicity assay kit (e.g., LDH release assay or a fluorescence-based method)
- Flow cytometer and antibodies for T-cell activation markers (CD25, CD69)

Procedure:

- Target Cell Preparation:
  - Culture PSMA-positive and PSMA-negative prostate cancer cells to ~80% confluency.
  - Harvest cells using a non-enzymatic cell dissociation solution.
  - Wash the cells with culture medium and resuspend to a concentration of  $2 \times 10^5$  cells/mL.
  - Plate 50  $\mu$ L of the cell suspension (10,000 cells) into each well of a 96-well plate.
  - Incubate for 12-24 hours to allow for cell adherence.
- Effector Cell Preparation:

- Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Alternatively, isolate T-cells from PBMCs using a pan-T-cell isolation kit.
- Wash and resuspend effector cells in culture medium.
- Co-culture and Treatment:
  - Prepare serial dilutions of AMG 160 and the control BiTE® molecule in culture medium.
  - Add effector cells to the wells containing the target cells at an effector-to-target (E:T) ratio of 10:1.
  - Add the diluted AMG 160 or control BiTE® to the co-culture wells.
  - Include control wells with:
    - Target cells and effector cells without any BiTE®
    - Target cells only (for spontaneous lysis)
    - Target cells with a lysis agent (for maximum lysis)
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 48 hours.
- Assessment of Cytotoxicity:
  - After incubation, measure cell lysis using a standard cytotoxicity assay (e.g., LDH assay) according to the manufacturer's instructions.
  - Calculate the percentage of specific lysis for each concentration of AMG 160.
- Assessment of T-cell Activation:
  - At the end of the co-culture period, carefully collect the supernatant for cytokine analysis (e.g., ELISA for IFN- $\gamma$ , TNF- $\alpha$ ).

- Gently harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69).
- Analyze the expression of activation markers on the T-cell population using a flow cytometer.

## In Vivo Xenograft Model of mCRPC

This protocol describes the establishment of a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model to evaluate the antitumor efficacy of AMG 160 in vivo.

### Materials:

- Immunodeficient mice (e.g., NOD/SCID or NSG)
- PSMA-positive human prostate cancer cells (e.g., 22Rv-1) or tumor fragments from a patient-derived xenograft (e.g., CTG-2428)
- Human T-cells
- AMG 160
- Vehicle control
- Calipers for tumor measurement

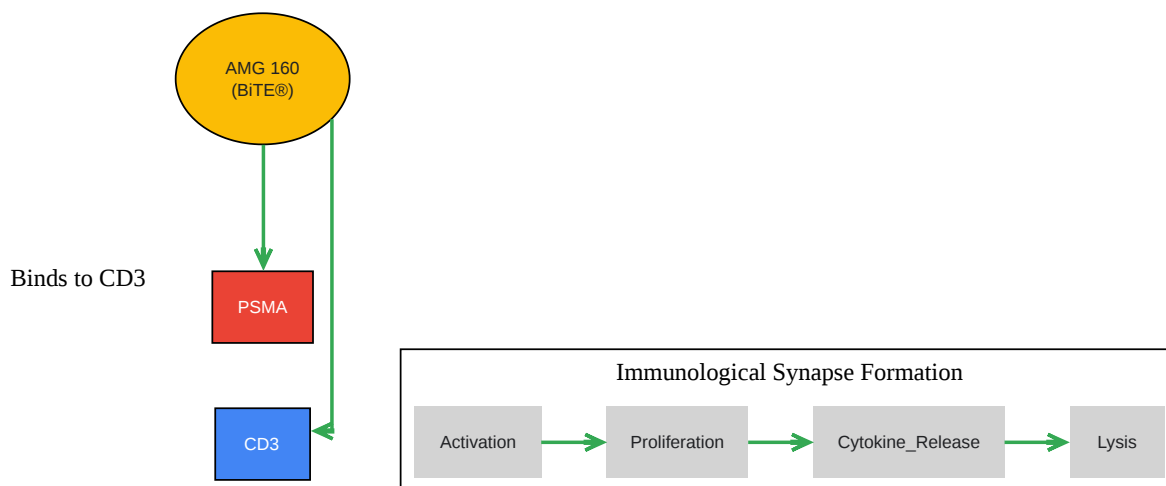
### Procedure:

- Tumor Implantation:
  - For a CDX model, subcutaneously inject approximately  $1-5 \times 10^6$  22Rv-1 cells in a suitable matrix (e.g., Matrigel) into the flank of each mouse.
  - For a PDX model, surgically implant a small tumor fragment subcutaneously.
  - Monitor the mice regularly for tumor growth.
- T-cell Administration:

- Once tumors reach a palpable size (e.g., ~150-200 mm<sup>3</sup>), administer human T-cells.
- Activated and expanded human T-cells are typically injected intraperitoneally (i.p.) or intravenously (i.v.).
- AMG 160 Administration:
  - A few days after T-cell administration, begin treatment with AMG 160.
  - Administer AMG 160 (e.g., at doses of 0.02, 0.2, or 2 mg/kg) or vehicle control via a suitable route, typically intravenously (i.v.) or intraperitoneally (i.p.).
  - The dosing schedule is typically once weekly.
- Tumor Growth Monitoring and Efficacy Evaluation:
  - Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
  - Monitor the body weight of the mice as an indicator of general health and potential toxicity.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
  - Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
- Monitoring for Cytokine Release Syndrome (CRS):
  - Monitor mice for clinical signs of CRS, which can include ruffled fur, hunched posture, and reduced activity.
  - Collect blood samples at specified time points after AMG 160 administration to measure serum levels of human cytokines (e.g., IFN- $\gamma$ , TNF- $\alpha$ , IL-6) using a multiplex immunoassay.

## Visualizations

## AMG 160 Mechanism of Action

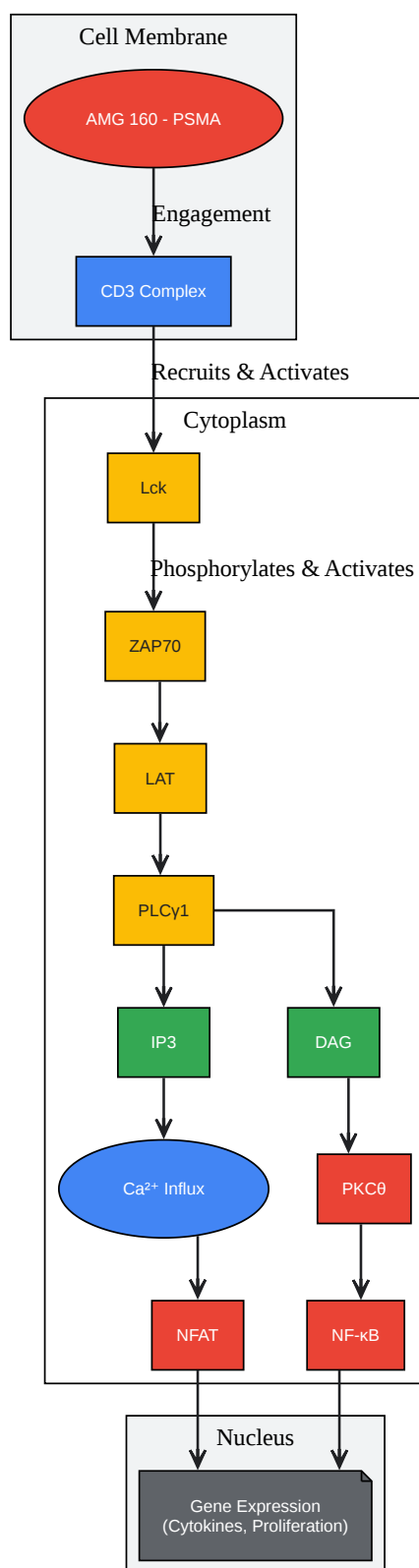


[Click to download full resolution via product page](#)

Caption: AMG 160 forms an immunological synapse between T-cells and prostate cancer cells.

## T-Cell Activation Signaling Pathway

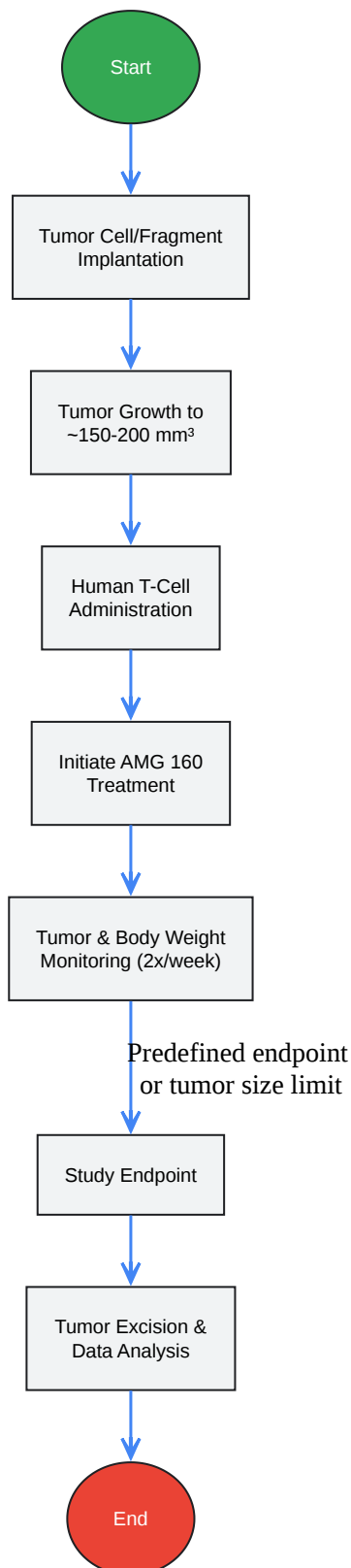




[Click to download full resolution via product page](#)

Caption: Intracellular signaling cascade upon CD3 engagement by AMG 160 in T-cells.

## Experimental Workflow for In Vivo Efficacy Study



[Click to download full resolution via product page](#)

Caption: Workflow for assessing the in vivo efficacy of AMG 160 in xenograft models.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
- 2. The PSMA-targeting Half-life Extended BiTE Therapy AMG 160 has Potent Antitumor Activity in Preclinical Models of Metastatic Castration-resistant Prostate Cancer - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
- 4. [ascopubs.org](https://ascopubs.org) [[ascopubs.org](https://ascopubs.org)]
- To cite this document: BenchChem. [Application Notes and Protocols for Preclinical Administration of Anticancer Agent AMG 160]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12388173#anticancer-agent-160-administration-in-preclinical-models>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)